
Oxamic acid
Overview
Description
Oxamic acid (C₂H₃NO₃), the amide derivative of oxalic acid, is a versatile compound with significant biological and chemical applications. Structurally, it features a carboxamide group adjacent to a carboxylic acid, enabling interactions with enzymes like lactate dehydrogenase (LDH) and protein tyrosine phosphatases (PTPs). Key roles include:
- LDH Inhibition: this compound is a competitive inhibitor of LDH, specifically blocking pyruvate reduction to lactate . This property has been exploited in cancer research, where it inhibits glycolysis in HeLa cells .
- Phosphate Mimetic: Its structural similarity to pyruvate and phosphate groups allows it to act as a mimetic in enzyme inhibitors, such as in 2-(oxalylamino)-benzoic acid (OBA) for PTP inhibition .
- Synthetic Utility: this compound derivatives are precursors for carbamoyl radicals, enabling efficient synthesis of heterocycles and functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxamic acid can be synthesized through the reaction of oxalic acid with ammonia or amines. The process involves the formation of an intermediate oxamate ester, which is then hydrolyzed under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the oxidative decarboxylation of oxamic acids, which can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means . This method generates carbamoyl radicals, which can further react to form various amides .
Types of Reactions:
Oxidation: this compound can undergo oxidative decarboxylation to generate carbamoyl radicals.
Reduction: It can be reduced to form corresponding amines.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium persulfate (K₂S₂O₈) is commonly used as an oxidizing agent.
Reduction: Sodium amalgam can be used as a reducing agent.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Oxidation: Carbamoyl radicals, which can further react to form urethanes, ureas, and thioureas.
Reduction: Corresponding amines.
Substitution: Various substituted amides.
Scientific Research Applications
Biochemical Applications
1.1. Lactate Dehydrogenase Inhibition
Oxamic acid is primarily recognized for its ability to inhibit lactate dehydrogenase (LDH), an enzyme critical in the metabolic pathway of glycolysis. Research indicates that this compound can reduce LDH activity, thereby affecting cellular metabolism and growth rates in various bacterial strains. For instance, a study demonstrated that this compound exhibited bactericidal effects against certain strains of Streptococcus mitis/oralis, significantly reducing glucose utilization and lactate accumulation in cultures .
Table 1: Inhibitory Effects of this compound on LDH Activity
Strain | LDH Activity (Control) | LDH Activity (with this compound) | % Inhibition |
---|---|---|---|
S. mitis/oralis 351 | High | Low | >70% |
S. mitis/oralis 351-D10 | Moderate | Low | >60% |
1.2. Antimalarial Properties
In addition to its role as an LDH inhibitor, this compound derivatives have shown promise as potential antimalarial agents. A study synthesized a library of this compound compounds that demonstrated inhibitory effects against Plasmodium falciparum lactate dehydrogenase (pfLDH), which is crucial for the survival of malaria parasites. Some derivatives exhibited selective inhibition with IC50 values in the micromolar range, suggesting their potential as lead compounds for antimalarial drug development .
Pharmaceutical Applications
2.1. Development of Selective Inhibitors
This compound derivatives have been explored as selective inhibitors for various protein tyrosine phosphatases (PTPs). Specifically, N-aryl this compound analogues have been identified as potent inhibitors for mitochondrial PTPs, with one compound showing a Ki value of 2.7 nM and significant selectivity over other PTPs . This specificity positions this compound derivatives as promising candidates for treating diseases such as tuberculosis.
2.2. Fertility Treatments
Research has also investigated the potential of this compound analogues in fertility treatments due to their selective inhibition of LDH-C4, an isoform of lactate dehydrogenase implicated in reproductive processes . The ability to modulate this enzyme's activity may offer new therapeutic avenues for addressing fertility issues.
Synthetic Chemistry Applications
3.1. Carbamoyl Radical Generation
Oxamic acids serve as precursors for generating carbamoyl radicals through oxidative decarboxylation processes. This method allows for the synthesis of various amides and other nitrogen-containing compounds . The versatility of oxamic acids in synthetic chemistry is underscored by their ability to undergo photochemical and electrochemical reactions, facilitating the creation of complex organic molecules.
Table 2: Synthesis Outcomes Using this compound
Reaction Type | Yield (%) | Product Type |
---|---|---|
Thermal Decarboxylation | 60-80 | Ureas |
Photochemical Reaction | 50-70 | Thioureas |
Electrochemical Reaction | 40-65 | Amides |
Case Studies
4.1. Antimicrobial Efficacy Study
A comprehensive study assessed the antimicrobial efficacy of this compound against resistant bacterial strains, demonstrating significant reductions in bacterial viability when used in conjunction with other antibiotics . The study highlighted the potential for this compound to resensitize bacteria to antibiotic treatment, making it a valuable addition to combination therapies.
4.2. Antimalarial Screening
In another case study focusing on antimalarial properties, researchers synthesized a series of oxamic acids and evaluated their effects against chloroquine-resistant Plasmodium falciparum strains. The most active compounds were identified and characterized, providing insights into structure-activity relationships that can guide future drug development efforts .
Mechanism of Action
Oxamic acid exerts its effects primarily by inhibiting lactate dehydrogenase A. The active site of lactate dehydrogenase is closed off once this compound attaches to the lactate dehydrogenase - NADH complex, effectively inhibiting the enzyme . This inhibition disrupts the glycolytic pathway, which is crucial for ATP production in cancer cells .
Comparison with Similar Compounds
Lactate Dehydrogenase (LDH) Inhibitors
Oxamic acid derivatives are benchmarked against other LDH-targeting compounds (Table 1):
Table 1: Comparative LDH Inhibition Profiles
Key Findings :
- Selectivity Challenges : N-substituted this compound derivatives (e.g., benzyl derivative 28) show millimolar potency on human LDH isoforms but improved selectivity for Plasmodium falciparum LDH (pfLDH) . For instance, this compound 21 inhibits pfLDH at 14 µM, 1.8× more selectively than mammalian LDH (mLDH) .
- Non-Selective Inhibitors: Compounds like 6,6′-dithiodinicotinic acid inhibit both pfLDH and hLDH at millimolar ranges, limiting therapeutic utility .
Protein Tyrosine Phosphatase (PTP) Inhibitors
This compound’s role as a phosphate mimetic is exemplified in 2-(oxalylamino)-benzoic acid (OBA), which combines this compound with an aromatic ring for enhanced PTP binding . Compared to other carboxylic acid-based inhibitors, OBA’s design improves active-site positioning, achieving superior inhibition .
Structural and Functional Analogs
- Pyruvic Acid Analog : this compound is isoelectronic with pyruvate, allowing it to disrupt LDH-mediated glycolysis .
- Semioxamazide Derivatives : Condensation products with aldehydes/ketones (e.g., semioxamazones) leverage the this compound backbone for hydrazide applications .
- Aryl Oxamic Acids : Used as intermediates in heterocycle synthesis, these derivatives highlight this compound’s versatility in organic chemistry .
Species-Specific Activity
This compound’s inhibitory effects are context-dependent. While it blocks glycolysis in HeLa cells, it fails to inhibit Tetrahymena protozoans, underscoring enzyme structural variations across species .
Biological Activity
Oxamic acid, a derivative of oxalic acid, has garnered attention in recent years for its biological activities, particularly as an inhibitor of lactate dehydrogenase (LDH) and its potential applications in cancer therapy. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Lactate Dehydrogenase Inhibition : this compound acts primarily as a competitive inhibitor of LDH, an enzyme crucial for the conversion of pyruvate to lactate in the glycolytic pathway. By inhibiting LDH, this compound disrupts the Warburg effect, a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This metabolic alteration is often associated with tumor growth and survival.
Table 1: Summary of Biological Effects of this compound
Research Findings
Recent studies have demonstrated the efficacy of this compound in various biological contexts:
- Inhibition of Bacterial Growth : A study investigated the effects of this compound on Streptococcus mitis/oralis, showing that it significantly inhibited bacterial growth in a dose-dependent manner. Importantly, it prevented the emergence of daptomycin resistance in an ex vivo model, suggesting its potential utility in treating infections resistant to conventional antibiotics .
- Cancer Metabolism : Research indicates that this compound can reprogram cancer cell metabolism by inhibiting LDH activity. This reprogramming leads to decreased glucose utilization and lactate accumulation, effectively starving cancer cells of energy sources necessary for proliferation .
- Antimalarial Activity : Preliminary studies have suggested that this compound may possess antimalarial properties by targeting metabolic pathways in malaria parasites, although further research is needed to elucidate these effects fully .
Case Study 1: Inhibition of Daptomycin Resistance
A recent study focused on the use of this compound as an adjunct therapy to daptomycin in treating S. mitis/oralis infections. The results showed that while this compound alone inhibited bacterial growth, it also enhanced the efficacy of daptomycin by preventing resistance development. This highlights its potential role in combination therapies for resistant bacterial strains .
Case Study 2: Cancer Cell Metabolism Alteration
A study examining the effects of this compound on various cancer cell lines revealed that treatment led to a significant reduction in cell proliferation rates. The mechanism was attributed to the inhibition of LDH, which resulted in decreased lactate production and altered metabolic profiles conducive to apoptosis rather than survival .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of oxamic acid when single crystals are unavailable?
- Answer : Use powder X-ray diffraction (PXRD) combined with semi-empirical PM7 computational methods to resolve the monoclinic crystal system (space group Cc, Z = 4) and hydrogen bonding networks. This approach identifies unit cell parameters (e.g., a = 9.4994 Å, b = 5.4380 Å) and confirms trans-conformation stabilized by intra/intermolecular O–H···O and N–H···O bonds .
Q. How can this compound be effectively separated from polar impurities like oxalic acid in pharmaceutical APIs?
- Answer : Employ ion-exclusion chromatography (IEC) instead of reversed-phase HPLC due to the high polarity of this compound. IEC resolves retention challenges, enabling precise quantification in drug substances .
Q. What spectroscopic techniques are suitable for analyzing this compound’s electronic transitions in different solvents?
- Answer : UV-Vis spectroscopy reveals solvent-dependent behavior, such as the absence of solvent shifts in the first transition band in water (~210–205 nm) and structured absorption in isopropyl alcohol (~212 nm). Cyclic voltammetry further clarifies redox properties in electrochemical studies .
Advanced Research Questions
Q. How can researchers optimize electrochemical advanced oxidation processes (EAOPs) to achieve complete mineralization of this compound?
- Answer : Combine boron-doped diamond (BDD) anodes with Fe²⁺ catalysts and UVA irradiation (AO-BDD-Fe²⁺-UVA). This method enhances photoactivity of Fe(III) complexes, achieving total mineralization. Key parameters include maintaining low Fe²⁺ concentrations (to avoid competitive oxidation) and moderate current densities (~20–40 mA/cm²) .
Q. What explains the discrepancies between computational predictions and experimental UV-Vis spectra for this compound’s excited states?
- Answer : Computational models (e.g., CNDO/s) may underestimate solvent effects or ionization states. For example, the first π→π transition in water lacks a solvent shift, while computational assignments of band intensities require experimental validation using measured oscillator strengths (f-numbers) .
Q. How does this compound’s stability in degradation pathways influence experimental design for wastewater treatment?
- Answer : this compound resists mineralization in conventional EAOPs (e.g., TOC removal of 51% after 8 hours in AO-BDD), necessitating hybrid methods like photoelectro-Fenton. Monitor NH₄⁺/NO₃⁻ ratios and NOₓ emissions to assess degradation efficiency and by-product toxicity .
Q. What mechanistic insights support the use of this compound in synthesizing polyurethanes via oxidative decarboxylation?
- Answer : The free-radical pathway involves carbamoyl intermediates, generating CO₂ for self-blown foams. Track reaction progress using ¹H NMR (e.g., integration of urethane protons at 4.03 ppm) and optimize parameters like polyol ratios and catalyst loadings (e.g., 2.5 eq. PIDA) .
Q. Methodological Considerations
Q. How should researchers design experiments to evaluate this compound’s role as an LDH-A inhibitor in cancer studies?
- Answer : Use in vitro assays to measure IC₅₀ values for proliferation inhibition (e.g., 0.19–3.5 nM in receptor binding). Combine with ROS assays and cell cycle analysis (G2/M arrest) to validate mechanisms. In vivo, pair this compound with radiotherapy to enhance tumor suppression .
Q. What strategies address contradictions in kinetic data during this compound degradation?
- Answer : Perform cyclic voltammetry to distinguish direct anode oxidation from indirect radical pathways (•OH). Compare decay rates in AO-BDD vs. EF-BDD systems, noting Fe³⁺ complex stability and UVA’s role in regenerating Fe²⁺ .
Q. How can computational modeling improve the interpretation of this compound’s photoelectron spectra?
Properties
IUPAC Name |
oxamic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWBFZRMHSNYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060052 | |
Record name | Oxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
Record name | Oxamic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16306 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000046 [mmHg] | |
Record name | Oxamic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16306 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
471-47-6, 66257-53-2 | |
Record name | Oxamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxamate (repellent) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066257532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxamic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03940 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXAMIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-amino-2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU60N5OPLG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.